molecular formula C12H15NO3 B1603557 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid CAS No. 67117-22-0

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B1603557
CAS No.: 67117-22-0
M. Wt: 221.25 g/mol
InChI Key: MHWPERVDOCXFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Implications of Plasticizers
Plasticizers, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been examined for their potential environmental exposure and health implications. Research has focused on identifying oxidative metabolites of DINCH in urine as biomarkers for exposure assessment, even at environmental exposure levels (Silva et al., 2013).

Metabolism and Excretion of UV Filters
The human metabolism and urinary excretion kinetics of UV filters, such as Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (known as Uvinul A Plus®), have been studied to understand their bioavailability and potential health effects. This research provides insights into how the body processes and eliminates such compounds, with significant implications for safety assessments of similar chemicals used in cosmetics and pharmaceuticals (Stoeckelhuber et al., 2020).

Detection and Impact of Chemical Exposures
Studies have also been conducted on the detection and health impact of various chemical exposures, including polycyclic aromatic hydrocarbons (PAHs) and their metabolites. These investigations aim to evaluate the hematopoietic system's impairment and the role of oxidative stress in potential hematotoxicity, which may share mechanistic pathways with the metabolism of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid-related compounds (Wang et al., 2019).

Foodstuff Exposure to Chemical Compounds
Research on the occurrence and dietary exposure to parabens in foodstuffs from the United States has highlighted the widespread presence of these chemicals in the food supply. This work underscores the importance of understanding the dietary exposure of humans to various chemical compounds, including those structurally related to this compound (Liao et al., 2013).

Properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWPERVDOCXFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606663
Record name 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67117-22-0
Record name 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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